2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a sulfanyl group, connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrazole intermediate with 3-ethylphenyl acetic acid under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the acetamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified pyrazole derivatives.
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe or tool in biological research to study enzyme interactions or cellular processes.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring and the sulfanyl group can interact with enzymes or receptors, modulating their activity. The acetamide moiety can also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-amine: A related compound with a similar pyrazole structure but lacking the sulfanyl and acetamide groups.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another similar compound with a carboxylic acid group instead of the acetamide moiety.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-yl]ethanamine: A compound with an ethyl group and an amine functionality.
Uniqueness
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is unique due to the presence of both the sulfanyl group and the acetamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-6-5-7-13(8-12)16-14(19)9-20-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXMUGFHJLNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=C(NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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